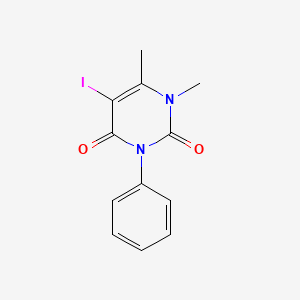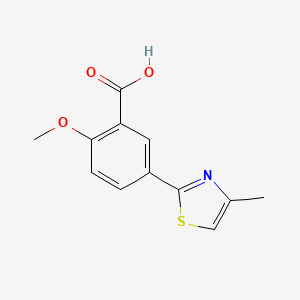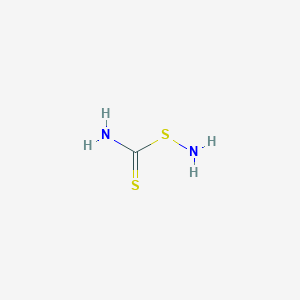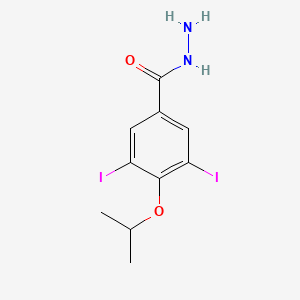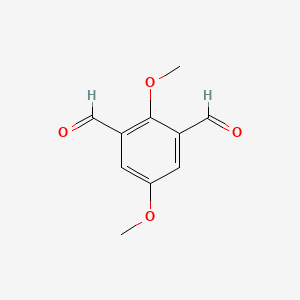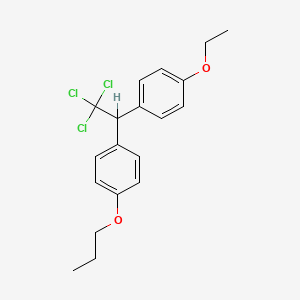![molecular formula C11H10N4O3 B14694040 3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole CAS No. 30081-90-4](/img/structure/B14694040.png)
3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoxazole derivatives, including 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-, can be synthesized through various methods. One common approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles in good yields . Additionally, the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Chemischer Reaktionen
Types of Reactions: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloadditions, such as the reaction of copper (I) acetylides with azides and nitrile oxides to form 3,4-disubstituted isoxazoles .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents, depending on the specific reaction.
Major Products: The major products formed from the reactions of isoxazole derivatives include various substituted isoxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- has significant applications in scientific research. In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows for the development of new drugs with diverse therapeutic activities.
In materials science, isoxazole derivatives are used in the synthesis of advanced materials with specific properties, such as photo-cross-linkers for photoaffinity labeling and chemoproteomic studies .
Wirkmechanismus
The mechanism of action of isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . The specific pathways and targets depend on the particular application and the functional groups present on the isoxazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Isoxazole derivatives are structurally related to other five-membered heterocycles, such as oxazole, pyrrole, and furan . These compounds share similar ring structures but differ in the arrangement of heteroatoms.
Uniqueness: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, this compound exhibits enhanced stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
30081-90-4 |
|---|---|
Molekularformel |
C11H10N4O3 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-5-3-4-6-10(9)15(16)17/h3-6H,1-2H3 |
InChI-Schlüssel |
CGLQEIVUHVTQHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
